molecular formula C11H12O2 B8617787 Methyl 4-ethenyl-2-methylbenzoate

Methyl 4-ethenyl-2-methylbenzoate

Cat. No. B8617787
M. Wt: 176.21 g/mol
InChI Key: BVDGNJPWEKZUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethenyl-2-methylbenzoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-ethenyl-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-ethenyl-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-ethenyl-2-methylbenzoate

InChI

InChI=1S/C11H12O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

BVDGNJPWEKZUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask, which was purged and maintained with a nitrogen atmosphere, was added a solution of methyl 4-bromo-2-methylbenzoate (compound 152.1, 14.0 g, 61.1 mmol, 1.00 equiv) in N,N-dimethylformamide (150 mL). Tributyl(ethenyl)stannane (29.3 g, 92.4 mmol, 2.00 equiv) and Pd(PPh3)4 (7.10 g, 6.14 mmol, 0.10 equiv) were added to the reaction. The resulting mixture was stirred overnight at 100° C. in an oil bath. After cooling to room temperature, the mixture was diluted with 400 mL of ethyl acetate. The organic layer was washed with 2×400 mL of NH4Cl (aq.) and 2×400 mL of brine, dried over anhydrous sodium sulfate, then concentrated in vacuo. The crude product was purified by CombiFlash with the following conditions (IntelFlash-1): mobile phase, petroleum ether/ethyl acetate=1:0 increasing to petroleum ether/ethyl acetate=100:1 within 20 min; Detector, UV 254 nm. This resulted in 6.81 g (63%) of methyl 4-ethenyl-2-methylbenzoate as a colorless oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.